molecular formula C13H8ClN5O2S B6718061 N-(2H-benzotriazol-5-yl)-3-chloro-4-cyanobenzenesulfonamide

N-(2H-benzotriazol-5-yl)-3-chloro-4-cyanobenzenesulfonamide

Cat. No.: B6718061
M. Wt: 333.75 g/mol
InChI Key: LDZAXLLLNYQGFV-UHFFFAOYSA-N
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Description

N-(2H-benzotriazol-5-yl)-3-chloro-4-cyanobenzenesulfonamide is a complex organic compound that features a benzotriazole moiety, a chloro group, a cyano group, and a benzenesulfonamide group

Properties

IUPAC Name

N-(2H-benzotriazol-5-yl)-3-chloro-4-cyanobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN5O2S/c14-11-6-10(3-1-8(11)7-15)22(20,21)18-9-2-4-12-13(5-9)17-19-16-12/h1-6,18H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZAXLLLNYQGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1NS(=O)(=O)C3=CC(=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-benzotriazol-5-yl)-3-chloro-4-cyanobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of Benzotriazole Moiety: The benzotriazole ring can be synthesized by the cyclization of o-phenylenediamine with nitrous acid.

    Introduction of Chloro and Cyano Groups: The chloro and cyano groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride, while the cyano group can be introduced using cyanogen bromide.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-benzotriazol-5-yl)-3-chloro-4-cyanobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the chloro or cyano groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

N-(2H-benzotriazol-5-yl)-3-chloro-4-cyanobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2H-benzotriazol-5-yl)-3-chloro-4-cyanobenzenesulfonamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and cyano groups can also contribute to the compound’s reactivity and binding affinity. The sulfonamide group is known to interact with biological molecules, potentially disrupting their normal function.

Comparison with Similar Compounds

N-(2H-benzotriazol-5-yl)-3-chloro-4-cyanobenzenesulfonamide can be compared with similar compounds such as:

    N-(2H-benzotriazol-5-yl)-5-chloro-2-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a cyano group.

    N-(2H-benzotriazol-5-yl)hexanamide: Similar benzotriazole moiety but with a different alkyl chain.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

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